Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate
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Overview
Description
Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate is a fluorinated organophosphorus compound. It is characterized by the presence of a phosphonate group attached to a highly fluorinated carbon chain. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate typically involves the reaction of a fluorinated alcohol with dimethyl phosphite. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The fluorinated carbon chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Fluorinated alkyl derivatives with various functional groups.
Scientific Research Applications
Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. The fluorinated carbon chain enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yl)phosphonate
- Dimethyl [2-(perfluorohex-1-yl)ethyl]phosphonate
- Ethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate
Uniqueness
Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate is unique due to its specific combination of a highly fluorinated carbon chain and a phosphonate group. This combination imparts exceptional thermal stability, chemical resistance, and lipophilicity, making it particularly valuable in applications where these properties are essential .
Properties
IUPAC Name |
8-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F13O3P/c1-25-27(24,26-2)4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRRAUCJAYEEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F13O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896696 |
Source
|
Record name | Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61726-44-1 |
Source
|
Record name | Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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